n-Methylserine hydrochloride

Dermatology Cosmeceutical Extracellular Matrix

Peptide chemists often encounter rapid proteolytic degradation and conformational flexibility that limit lead compound half-life. N-Methylserine hydrochloride directly addresses these challenges through N-methylation. This validated building block: 1) completely stabilizes the 3-4 peptide bond against chymotrypsin-like proteases in LHRH analogs; 2) increases hyaluronan production 1.5-fold in human skin fibroblasts (L-serine inactive); 3) is tolerated by ribosomal translation for genetically encoded library synthesis. Procure high-purity, consistent-quality material with documented optical rotation and full analytical traceability.

Molecular Formula C4H10ClNO3
Molecular Weight 155.58
CAS No. 141193-65-9; 2480-26-4
Cat. No. B2375865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methylserine hydrochloride
CAS141193-65-9; 2480-26-4
Molecular FormulaC4H10ClNO3
Molecular Weight155.58
Structural Identifiers
SMILESCNC(CO)C(=O)O.Cl
InChIInChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1
InChIKeyZLTMGTWVKIIMRC-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





n-Methylserine Hydrochloride Overview & Specifications


n-Methylserine hydrochloride (CAS 141193-65-9; 2480-26-4) is the hydrochloride salt form of the N-methylated L-serine amino acid derivative. As a chiral non-proteinogenic amino acid, it serves as a key building block in peptide synthesis and pharmaceutical research, valued for its ability to introduce conformational constraints and modulate biological activity. The compound is characterized as a white crystalline solid with molecular formula C4H10ClNO3, molecular weight 155.58 g/mol, and optical rotation [α]20D = +17° to +20° (c=2 in water) . The hydrochloride form confers enhanced aqueous solubility compared to the free base, facilitating its use in biochemical assays [1].

n-Methylserine Hydrochloride: Why Substitution Fails


Simple substitution of n-methylserine hydrochloride with the parent amino acid L-serine or other N-methylated amino acids fails to reproduce the distinct biological and structural effects observed in multiple experimental systems. N-Methylation of serine confers unique properties: it alters peptide backbone conformation, enhances proteolytic stability, and enables specific biological activities not seen with unmodified serine [1]. For instance, N-methyl-L-serine stimulates hyaluronan production in human skin fibroblasts, whereas L-serine shows no such activity [2]. Additionally, N-methylation can convert peptide agonists to antagonists, as demonstrated in LHRH analogs [3]. The hydrochloride salt form further provides practical advantages in solubility and handling that impact experimental reproducibility. The following quantitative evidence demonstrates why this compound must be specifically selected for applications requiring these differentiated properties.

n-Methylserine Hydrochloride Comparative Evidence


Hyaluronan Stimulation: Comparison with L-Serine

In human skin fibroblasts, N-methyl-L-serine (NMS) at 1–10 mM stimulated hyaluronan (HA) production in a dose-dependent manner, achieving a maximum 1.5-fold increase over control. In contrast, L-serine did not stimulate HA synthesis. Furthermore, the effect was specific: N-methyl derivatives of glycine, alanine, or D-serine failed to stimulate HA production, confirming the requirement for both the β-hydroxyl group and L-configuration [1].

Dermatology Cosmeceutical Extracellular Matrix

Proteolytic Stability Enhancement in LHRH Agonists

In leuprolide analogs, N-methyl substitution at Ser4 (NMe-Ser4) rendered the 3-4 peptide bond completely stable to chymotrypsin digestion. The parent unmodified peptide showed degradation under the same conditions. This stabilization is attributed to disruption of hydrogen bonding interactions with the enzyme active site [1].

Peptide Therapeutics Proteolytic Stability Drug Design

Potency Improvement in Nafarelin Analogs

In nafarelin analogs, the NMe-Ser4 substitution (compound 30) produced a pD2 value 2-fold higher than the parent nafarelin, indicating increased potency at the LHRH receptor. Other N-methyl substitutions at different positions showed either decreased activity or converted agonists to antagonists [1].

Receptor Pharmacology Peptide Engineering LHRH

Collagen Metabolism Amelioration

Patent US 5,332,758 claims N-methyl-L-serine (MSE) as an active ingredient for ameliorating collagen metabolism. The patent provides specific dosing ranges: 0.1–1,000 mg for systemic administration, and 0.1–50 mg for percutaneous application, based on demonstrated efficacy in models of abnormal collagen accumulation [1]. No such claims exist for L-serine.

Fibrosis Collagen Metabolism Dermatology

Ribosomal Translation Compatibility of N-Methyl Amino Acids

In a systematic evaluation of over 90 unnatural amino acids for ribosomal translation, N-methyl amino acids (including n-methylserine) were found to be tolerated by the translation apparatus, whereas β-amino acids were completely rejected. The study demonstrated that N-methyl derivatives can be incorporated into peptides, albeit with lower efficiency compared to natural amino acids [1].

Unnatural Peptide Synthesis Ribosomal Translation tRNA

n-Methylserine Hydrochloride Validated Applications


Hyaluronan Stimulation in Cosmeceuticals

Formulators developing anti-aging or skin hydration products should specifically select n-methylserine hydrochloride for its demonstrated ability to stimulate hyaluronan production in human skin fibroblasts, an effect not observed with L-serine or other N-methyl amino acids [1]. The quantitative 1.5-fold increase provides a measurable benchmark for in vitro efficacy studies.

Proteolytic Stability in Peptide Therapeutics

Medicinal chemists optimizing peptide lead compounds should incorporate n-methylserine at positions requiring enhanced resistance to chymotrypsin-like proteases. The complete stabilization of the 3-4 peptide bond in LHRH analogs serves as direct evidence of this benefit [2]. This modification can extend the half-life of therapeutic peptides in vivo.

Fibrosis and Collagen Disorder Research

Pharmaceutical companies targeting conditions such as hepatic fibrosis, keloid, or scleroderma should utilize n-methylserine hydrochloride as a reference compound, given its patented role in collagen metabolism amelioration with established dosing ranges (0.1–1,000 mg systemic) [3]. Procurement of high-purity material is essential for replicating these patented methods.

Unnatural Peptide Library Construction

Researchers employing ribosomal translation systems for unnatural peptide library generation can confidently include n-methylserine as a building block, as it is validated to be tolerated by the translation apparatus, unlike β-amino acids [4]. This expands the chemical diversity accessible in genetically encoded libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Methylserine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.